3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea
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Overview
Description
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with a sulfone group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea exerts its effects involves interactions with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The urea moiety may also play a role in binding to specific receptors or enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Uniqueness
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea is unique due to its combination of a thiophene ring with a sulfone group and a urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C7H12N2O3S |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C7H12N2O3S/c1-9(2)7(10)8-6-3-4-13(11,12)5-6/h3-4,6H,5H2,1-2H3,(H,8,10) |
InChI Key |
UHOQIDMEZMQGLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CS(=O)(=O)C=C1 |
Origin of Product |
United States |
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